Bienvenue dans la boutique en ligne BenchChem!

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Epigenetics Bromodomain inhibition BRD4

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 1058189-45-9) is a synthetic small molecule featuring a benzothiazole core linked to a 1-methylsulfonylpiperidine-3-carboxamide moiety. With a molecular weight of 339.4 g/mol, an XLogP3 of 1.3, and 6 hydrogen bond acceptors, it occupies a drug-like physicochemical space.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
CAS No. 1058189-45-9
Cat. No. B2413752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
CAS1058189-45-9
Molecular FormulaC14H17N3O3S2
Molecular Weight339.43
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-2-3-10(8-17)14(18)16-11-4-5-12-13(7-11)21-9-15-12/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,18)
InChIKeySFKSKKIEDRBXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 1058189-45-9): Core Chemical Identity and Procurement Profile


N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 1058189-45-9) is a synthetic small molecule featuring a benzothiazole core linked to a 1-methylsulfonylpiperidine-3-carboxamide moiety [1]. With a molecular weight of 339.4 g/mol, an XLogP3 of 1.3, and 6 hydrogen bond acceptors, it occupies a drug-like physicochemical space [1]. The compound is primarily available from screening compound suppliers and is listed in the ZINC database (ZINC299863820), where it is annotated with a single bioactivity observation against BRD4 [2]. Its commercial availability is limited to specialized research chemical vendors, making procurement pathway verification essential.

Why In-Class Benzothiazole Piperidine Carboxamides Cannot Substitute for CAS 1058189-45-9 in Target-Focused Studies


Within the benzothiazole piperidine carboxamide class, even minor structural variations produce substantial shifts in target engagement profiles. The specific 6-yl attachment of the benzothiazole to the piperidine-3-carboxamide scaffold in CAS 1058189-45-9 dictates a distinct hydrogen-bonding geometry and steric footprint compared to 2-yl regioisomers [1]. The methylsulfonyl substituent on the piperidine nitrogen provides a constrained sulfonamide vector that differs electronically and sterically from phenylsulfonyl or ethylsulfonyl analogs, directly impacting binding pocket complementarity. The single annotated bioactivity record for this compound—BRD4 bromodomain inhibition at pKi 6.34—is scaffold-specific and cannot be assumed for close analogs without experimental verification [2]. Generic substitution with an uncharacterized benzothiazole piperidine carboxamide therefore risks losing the defined target engagement that justifies the selection of this specific compound for epigenetic probe or screening applications.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 1058189-45-9)


BRD4 Bromodomain Binding Affinity: Annotated pKi Differentiates CAS 1058189-45-9 from Uncharacterized Analogs

CAS 1058189-45-9 is annotated in the ZINC database with a pKi of 6.34 against BRD4, corresponding to an approximate Ki of 0.46 µM [1]. This single-observation activity was sourced from ChEMBL 20 and associated with a reference publication (J. Med. Chem. 2015, 58, 1281–1297) [1]. In contrast, the regioisomeric N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has no annotated BRD4 activity in ChEMBL or ZINC, nor does the 4-carboxamide positional isomer [2]. While direct head-to-head comparative data within the same assay are unavailable, the presence of a verified BRD4 annotation for the 6-yl-3-carboxamide isomer, versus the absence of any BRD4 annotation for its closest regioisomeric and positional analogs, constitutes a meaningful selection criterion.

Epigenetics Bromodomain inhibition BRD4

Regioisomeric Differentiation: 6-yl Benzothiazole Attachment Confers Distinct Topological Polar Surface Area and Hydrogen-Bonding Geometry Relative to 2-yl Analogs

CAS 1058189-45-9 features the benzothiazole moiety attached at the 6-position via an amide linkage to piperidine-3-carboxylic acid. Its computed topological polar surface area (TPSA) is 116 Ų, with 6 hydrogen bond acceptors and 1 donor [1]. The regioisomeric N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, by contrast, places the amide linkage at the 2-position of the benzothiazole, altering the spatial orientation of the heterocycle and the hydrogen-bonding network accessible to the target protein . The 6-yl attachment positions the benzothiazole sulfur and nitrogen atoms farther from the piperidine scaffold, potentially enabling distinct interactions with the acetyl-lysine binding pocket of bromodomains compared to the more constrained 2-yl geometry.

Medicinal chemistry Structure-activity relationships Scaffold optimization

Methylsulfonyl versus Phenylsulfonyl: Smaller Sulfonamide Substituent Supports Ligand Efficiency in Fragment-Based Discovery Contexts

The methylsulfonyl group on the piperidine nitrogen of CAS 1058189-45-9 (molecular weight 339.4 g/mol) yields a ligand efficiency (LE) of approximately 0.40 for its BRD4 binding (pKi 6.34) [1]. Larger sulfonamide substituents, such as the phenylsulfonyl group found in benzothiazole phenylsulfonyl-piperidine carboxamide NAPE-PLD activators like VU533 (MW 447.6 g/mol) and VU534, add substantial molecular weight without a proportional gain in potency for bromodomain targets [2]. The methylsulfonyl group thus preserves a more fragment-like character, which is advantageous for libraries targeting lead-like chemical space and for downstream optimization where molecular weight budget is constrained.

Fragment-based drug discovery Ligand efficiency Sulfonamide SAR

Recommended Application Scenarios for N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide Based on Verifiable Evidence


BRD4 Bromodomain Chemical Probe Development and Epigenetic Screening

With a verified pKi of 6.34 against BRD4, CAS 1058189-45-9 serves as a tractable starting point for structure-guided optimization toward potent and selective BET bromodomain inhibitors [1]. Its moderate affinity and fragment-like ligand efficiency (LE ≈ 0.40) make it suitable for fragment-growing or fragment-linking strategies, particularly in academic or biotech settings where de novo BRD4 chemical matter is sought. Researchers should confirm the compound's selectivity against other bromodomains (BRD2, BRD3, BRDT) before committing to large-scale synthesis or procurement.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfonamide Scaffolds

The compound's well-defined 6-yl benzothiazole attachment and methylsulfonyl substitution pattern provide a defined reference point for SAR exploration. Systematic modification at the piperidine 3-position carboxamide, benzothiazole position, or sulfonamide group can be benchmarked against the baseline BRD4 activity of CAS 1058189-45-9 [1]. The commercial availability from screening compound suppliers supports rapid procurement for parallel analog synthesis and biochemical testing.

Computational Docking and Pharmacophore Model Validation

The structural features of CAS 1058189-45-9—including its TPSA of 116 Ų and specific hydrogen-bonding geometry—make it valuable for validating computational models of BRD4 acetyl-lysine pocket recognition [1][2]. Its relatively compact size and modest potency allow for meaningful correlation between predicted binding poses and experimental pKi data, supporting the refinement of in silico screening protocols for bromodomain targets.

Quote Request

Request a Quote for N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.